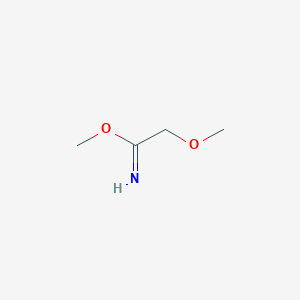

Methyl 2-methoxyacetimidate

Description

Methyl 2-methoxyacetimidate is a chemical compound belonging to the acetimidate ester family. Acetimidates are widely used as intermediates in organic synthesis, particularly for forming amidines, protecting amines, or facilitating nucleophilic substitutions. For example, Ethyl 2-methoxyacetimidate (CAS 57366-77-5) shares a similar backbone and is utilized in the synthesis of bisphosphonic amino acid analogs via one-pot, catalyst-free reactions . This compound likely serves analogous roles in pharmaceutical and fine chemical industries, given its classification as a synthetic intermediate in .

Properties

IUPAC Name |

methyl 2-methoxyethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-6-3-4(5)7-2/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZKTMVLLAUUEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxyacetimidate can be synthesized through the reaction of methyl acetate with methoxyamine. The reaction typically involves the following steps:

Formation of Methoxyamine Hydrochloride: Methoxyamine is reacted with hydrochloric acid to form methoxyamine hydrochloride.

Reaction with Methyl Acetate: The methoxyamine hydrochloride is then reacted with methyl acetate in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:

Large-scale Reaction Vessels: Using large reactors to mix methoxyamine hydrochloride and methyl acetate.

Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.

Purification: The product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxyacetimidate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form methoxyacetic acid and methanol.

Substitution Reactions: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Oxidation: It can be oxidized to form corresponding oxime derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is usually carried out in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products

Hydrolysis: Methoxyacetic acid and methanol.

Substitution: Various substituted acetimidates depending on the nucleophile used.

Oxidation: Oxime derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

Methyl 2-methoxyacetimidate is characterized by its imidate functional group, which makes it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, including:

- Hydrolysis : Reacts with water to form the corresponding acid and methanol.

- Nucleophilic Substitution : The imidate group can be substituted by different nucleophiles.

- Oxidation and Reduction : Capable of undergoing oxidation to yield oximes or reduction to form amines.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to modify functional groups allows chemists to create complex molecules efficiently.

Biochemical Applications

- Protein Modification : It is widely used for the amidination of proteins and peptides. This modification enhances the stability and activity of biomolecules, making it crucial in biochemical research.

- Enzyme Studies : The compound can modify lysine residues on proteins, which is essential for studying enzyme mechanisms and interactions. For instance, it has been used in protein crystallography to improve solubility and stability before crystallization .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmacologically active compounds. Its derivatives have shown potential in drug development, particularly in creating novel therapeutic agents.

Protein Modification Studies

Research indicates that this compound effectively modifies lysine residues in proteins through amidination. This modification significantly alters protein function and stability, making it a valuable tool in biochemical applications .

Pharmacological Investigations

In vitro studies have shown that derivatives of this compound exhibit promising antiproliferative activity against cancer cell lines, suggesting potential applications as anticancer agents. For example, compounds derived from this imidate have been compared favorably against standard drugs like doxorubicin .

Mechanism of Action

The mechanism of action of methyl 2-methoxyacetimidate involves its reactivity with nucleophiles. The methoxy group attached to the acetimidate structure makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Ethyl 2-Methoxyacetimidate (CAS 57366-77-5)

- Molecular Formula: C₅H₁₁NO₂

- Key Properties : A pale yellow oil synthesized in 74% yield via imidate ester formation. Characterized by distinct NMR signals (δ 7.42–7.30 for aromatic protons, δ 3.24 for methoxy groups) and ESI-HRMS confirmation .

- Applications: Used in the synthesis of bisphosphonic amino acids, demonstrating its utility in constructing complex bioactive molecules .

Methyl 2,2-Diethoxyacetimidate (CAS 76742-48-8)

- Molecular Formula: C₇H₁₅NO₃

- Key Properties : Features two ethoxy groups, increasing steric bulk and altering electronic properties compared to methyl 2-methoxyacetimidate. Its molecular weight (161.2 g/mol) and solubility profile make it suitable for specialized organic reactions .

- Applications : Employed in synthesizing heterocyclic compounds and as a precursor in catalytic systems .

4-Methoxybenzyl 2,2,2-Trichloroacetimidate (CAS 89238-99-3)

- Molecular Formula: C₁₀H₁₀Cl₃NO₂

- Key Properties : Contains a trichloroacetimidate group and a methoxybenzyl ester, enhancing its electrophilicity. This compound is >96% pure and requires careful handling due to reactivity .

- Applications : Primarily used as a glycosylation reagent in carbohydrate chemistry .

Non-Imidate Analogues

2-Methoxyacetamide (CAS 16332-06-2)

- Molecular Formula: C₃H₇NO₂

- Key Properties : An amide derivative with a molecular weight of 89.094 g/mol. Unlike imidates, it lacks the reactive imidate ester group, resulting in lower electrophilicity .

- Applications : Used as a solvent or intermediate in polymer chemistry, but less reactive in nucleophilic substitutions compared to imidates .

Biological Activity

Introduction

Methyl 2-methoxyacetimidate (MAI) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and biochemistry. The information is derived from various research studies and publications, providing a comprehensive overview of the compound's effects on biological systems.

This compound is characterized by its imidate functional group, which contributes to its reactivity. The structure can be represented as follows:

The compound's unique features allow it to participate in various chemical reactions, making it valuable in organic synthesis and potential therapeutic applications.

Research indicates that this compound exhibits several mechanisms of action, particularly in modifying proteins and influencing enzymatic activity. Key findings include:

- Protein Modification : MAI has been shown to modify amino groups in proteins, which can alter their function and stability. This property is particularly relevant in the context of therapeutic protein engineering .

- Enzyme Interaction : Studies have demonstrated that MAI can interact with specific enzymes, affecting their activity. For example, it has been reported to influence the activity of cardiac sarcolemmal vesicles' Ca²⁺-pump activities through N-methylation of phosphatidylethanolamine .

Case Studies

- Erythrocyte Survival Studies : A significant study investigated the effects of MAI on erythrocytes labeled with in patients with sickle cell disease. The results indicated that treatment with MAI improved the survival time of these cells, suggesting a protective effect against hemolysis .

- Enzymatic Hydrolysis and Amidination : Another study explored the hydrolysis rates of methyl acetimidate under varying pH conditions. It was found that amidination rates increased between pH 6.8 and 8.8, indicating that MAI can be utilized for targeted protein modifications under specific conditions .

Biological Applications

This compound's biological activities suggest several potential applications:

- Therapeutic Protein Engineering : Due to its ability to modify proteins, MAI could be employed in the development of therapeutic proteins with enhanced stability and functionality.

- Drug Development : The compound's interaction with various enzymes positions it as a candidate for drug development targeting specific biochemical pathways.

Summary of Biological Activities

Erythrocyte Survival Study Results

| Patient Group | Survival Time (hours) | Statistical Significance |

|---|---|---|

| Control | 24 | - |

| MAI Treated | 36 | p < 0.05 |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Methyl 2-methoxyacetimidate in laboratory settings?

- Methodological Answer : When handling this compound, use NIOSH/MSHA-certified respirators for inhalation protection and chemically resistant gloves (tested per EN 374 standards) to prevent skin contact . Eye protection compliant with OSHA guidelines, such as chemical safety goggles, is mandatory. Store the compound in a cool, dry environment (e.g., -20°C for long-term stability) and ensure workspace ventilation meets EN 149 standards . Contaminated PPE must be decontaminated or disposed of according to institutional hazardous waste protocols .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- 1H/13C NMR : Use deuterated solvents (e.g., CDCl₃) to confirm the presence of methoxy (-OCH₃) and imidate (-C(=NH)O-) functional groups. Compare peaks to reference data from NIST Chemistry WebBook or PubChem .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight (e.g., 117.05 g/mol for the free base) and detect isotopic patterns .

- Chromatography : HPLC with UV detection (e.g., λ = 254 nm) assesses purity, while GC-MS identifies volatile impurities .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store the compound in airtight, light-resistant containers at -20°C to prevent hydrolysis of the imidate group. Stability studies indicate a shelf life of ≥5 years under these conditions. For short-term use, refrigeration (2–8°C) is acceptable but monitor for degradation via periodic NMR or TLC analysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

- Methodological Answer : Key considerations include:

- Reaction Solvent : Use anhydrous dichloromethane or THF to avoid hydrolysis.

- Catalyst Selection : Triethylamine or DMAP can accelerate imidate formation while suppressing byproducts like methyl esters .

- Temperature Control : Maintain reactions at 0–5°C to reduce exothermic side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Validate purity via melting point analysis (if crystalline) or HPLC .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., boiling points, solubility) for this compound?

- Methodological Answer : Cross-reference data from authoritative sources like NIST, PubChem, and CAS Common Chemistry. For example:

- If solubility values conflict, conduct empirical tests in solvents (e.g., water, ethanol, DMSO) under controlled temperatures.

- Use computational tools (e.g., COSMO-RS) to predict solubility parameters and compare with experimental results .

- Publish methodological details (e.g., solvent grade, temperature) to contextualize findings and resolve contradictions .

Q. What advanced analytical techniques are suitable for identifying degradation products of this compound?

- Methodological Answer :

- LC-QTOF-MS : Detects non-volatile degradation products (e.g., methoxyacetic acid) with high mass accuracy .

- FT-IR Spectroscopy : Identifies functional group changes (e.g., loss of imidate C=N stretches at ~1650 cm⁻¹).

- Accelerated Stability Studies : Expose the compound to elevated temperatures/humidity and analyze samples at intervals using the above methods .

Q. How can this compound be applied in drug delivery system research?

- Methodological Answer : Its imidate group enables covalent conjugation with amine-containing drugs (e.g., peptides) via pH-controlled reactions. Example workflow:

Conjugation : React this compound with a drug’s primary amine (e.g., lysine residue) in PBS (pH 8.5) at 25°C.

Purification : Use size-exclusion chromatography to isolate the conjugate.

Release Kinetics : Study drug release under physiological conditions (pH 7.4, 37°C) using UV-Vis or fluorescence monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.